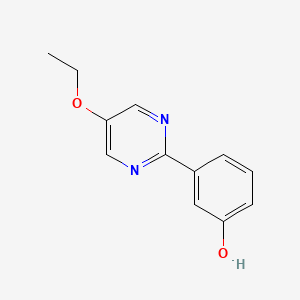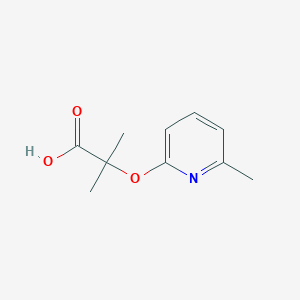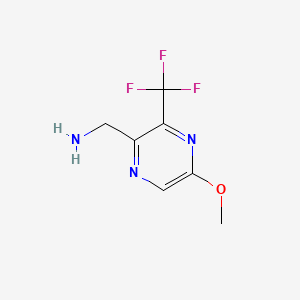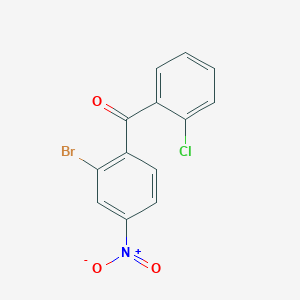![molecular formula C7H8O3S2 B13885496 1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one CAS No. 88653-56-9](/img/structure/B13885496.png)
1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The presence of the methanesulfonyl group and the ethanone moiety in this compound makes it unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one typically involves the sulfonylation of thiophene derivatives. One common method is the reaction of thiophene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
1-(Thiophen-2-yl)ethan-1-one: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
1-[5-(4-Methoxyphenyl)thiophen-2-yl]ethan-1-one: Contains a methoxyphenyl group instead of a methanesulfonyl group, leading to different chemical and biological properties.
Uniqueness: 1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one is unique due to the presence of the methanesulfonyl group, which enhances its reactivity and potential applications in various fields. This makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
88653-56-9 |
|---|---|
Molecular Formula |
C7H8O3S2 |
Molecular Weight |
204.3 g/mol |
IUPAC Name |
1-(5-methylsulfonylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C7H8O3S2/c1-5(8)6-3-4-7(11-6)12(2,9)10/h3-4H,1-2H3 |
InChI Key |
LUBYAQVZHFFTMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Cyclopropylamino)thieno[2,3-c]pyridin-7-yl]methanol](/img/structure/B13885414.png)
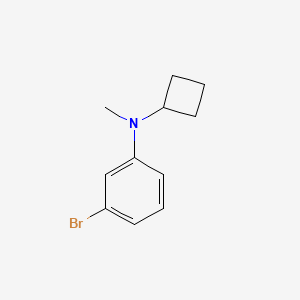


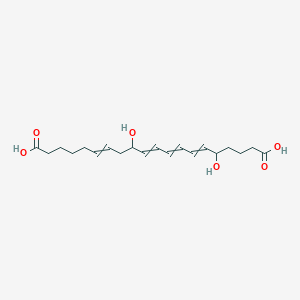
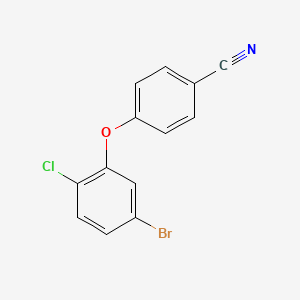

![2-(4-bromophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13885459.png)

![2-(2-(methoxymethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13885465.png)
